3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
Description
This compound belongs to the class of pyrrole derivatives featuring a 4-ethylphenyl substituent, two methyl groups at the 2- and 5-positions of the pyrrole ring, and a 3-oxopropanenitrile moiety. Its molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.34 g/mol.
Properties
IUPAC Name |
3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-4-14-5-7-15(8-6-14)19-12(2)11-16(13(19)3)17(20)9-10-18/h5-8,11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZMKXURKAFORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactionsThe final step involves the addition of the nitrile and ketone groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the substituents on the phenyl ring attached to the pyrrole core. Below is a comparative analysis:
Key Observations :
- Halogenated Derivatives (Cl, Br): Higher molecular weights due to halogen atoms (~35.45 for Cl, ~79.90 for Br).
- Methoxy and Difluoromethoxy Derivatives : The methoxy group (OCH₃) and difluoromethoxy (OCF₂H) substituents introduce polarity and metabolic stability, with the latter showing a higher boiling point (464.6°C) due to increased molecular weight and fluorine content .
Biological Activity
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, identified by its CAS number 554407-01-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 266.34 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.
Recent studies suggest that compounds containing pyrrole structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action for this compound has not been fully elucidated but may involve modulation of cellular pathways associated with apoptosis and cell proliferation.
Anticancer Activity
Research indicates that pyrrole derivatives can suppress tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Cytotoxicity Studies
A study assessing the cytotoxic effects of similar pyrrole derivatives demonstrated significant antiproliferative activity against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The tested compounds exhibited IC50 values indicating their potency in inhibiting cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[1-(4-Ethylphenyl)-2,5-dimethyl... | HepG2 | 15 |
| 3-[1-(4-Ethylphenyl)-2,5-dimethyl... | EACC | 20 |
Anti-inflammatory Effects
Pyrrole derivatives have also been studied for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Enhanced Monoclonal Antibody Production
A study investigated the impact of pyrrole derivatives on monoclonal antibody (mAb) production in CHO cells. The results indicated that the addition of certain pyrrole compounds increased mAb yield while maintaining cell viability. Specifically, the compound enhanced glucose uptake and ATP production in culture conditions .
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis was performed on several pyrrole derivatives to identify key structural features responsible for their biological activity. It was found that modifications to the pyrrole ring significantly influenced cytotoxicity and anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
